Cas no 4814-74-8 (N-Hydroxymaleimide)
N-Hydroxymaleimide Chemical and Physical Properties
Names and Identifiers
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- 1-Hydroxy-1H-pyrrole-2,5-dione
- N-Hydroxymaleimide
- 1-Hydroxy-2,5-dihydro-1H-pyrrole-2,5-dione
- 1-hydroxypyrrole-2,5-dione
- 4814-74-8
- N-hydroxymaleamine
- N-Hydroxymaleimide, 97%
- F87353
- SCHEMBL43426
- AS-81236
- Q20054534
- DTXSID50197434
- EINECS 225-385-4
- MFCD00005501
- AKOS015909743
- FT-0607919
- CS-0327189
- A827481
- BP-20410
- BUXKULRFRATXSI-UHFFFAOYSA-N
- NS00031769
- DTXCID60119925
-
- MDL: MFCD00005501
- Inchi: 1S/C4H3NO3/c6-3-1-2-4(7)5(3)8/h1-2,8H
- InChI Key: BUXKULRFRATXSI-UHFFFAOYSA-N
- SMILES: ON1C(C=CC1=O)=O
Computed Properties
- Exact Mass: 113.01100
- Monoisotopic Mass: 113.011
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1
- Topological Polar Surface Area: 57.6A^2
Experimental Properties
- Color/Form: Yellow or brown crystalline powder
- Density: 1.5808 (rough estimate)
- Melting Point: 130-133 °C (dec.) (lit.)
- Boiling Point: 211.74°C (rough estimate)
- Flash Point: 121.2±22.6 °C
- Refractive Index: 1.4543 (estimate)
- PSA: 57.61000
- LogP: -0.76150
- Solubility: Not determined
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
N-Hydroxymaleimide Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 3261 8/PG 3
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:Ⅲ
- Packing Group:III
- Hazard Level:8
- Safety Term:8
- Packing Group:III
- Risk Phrases:R20/21/22; R34
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Hydroxymaleimide Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-Hydroxymaleimide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H943920-100mg |
N-Hydroxymaleimide |
4814-74-8 | 100mg |
$178.00 | 2023-05-18 | ||
| TRC | H943920-1g |
N-Hydroxymaleimide |
4814-74-8 | 1g |
$ 1135.00 | 2022-06-04 | ||
| Chemenu | CM197870-5g |
1-Hydroxy-2,5-dihydro-1H-pyrrole-2,5-dione |
4814-74-8 | 95% | 5g |
$333 | 2021-08-05 | |
| Chemenu | CM197870-10g |
1-Hydroxy-2,5-dihydro-1H-pyrrole-2,5-dione |
4814-74-8 | 95% | 10g |
$556 | 2021-08-05 | |
| Alichem | A109005182-10g |
1-Hydroxy-1H-pyrrole-2,5-dione |
4814-74-8 | 95% | 10g |
$475.20 | 2023-09-01 | |
| eNovation Chemicals LLC | D765578-1g |
1-Hydroxy-1H-pyrrole-2,5-dione |
4814-74-8 | 97% | 1g |
$560 | 2023-09-04 | |
| abcr | AB149425-1 g |
1-Hydroxy-2,5-dihydro-1H-pyrrole-2,5-dione, 95%; . |
4814-74-8 | 95% | 1g |
€305.00 | 2022-09-01 | |
| Chemenu | CM197870-5g |
1-Hydroxy-2,5-dihydro-1H-pyrrole-2,5-dione |
4814-74-8 | 95% | 5g |
$*** | 2023-05-30 | |
| TRC | H943920-1000mg |
N-Hydroxymaleimide |
4814-74-8 | 1g |
$1372.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208038-1 g |
N-Hydroxymaleimide, |
4814-74-8 | 1g |
¥1,542.00 | 2023-07-11 |
N-Hydroxymaleimide Suppliers
N-Hydroxymaleimide Related Literature
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Selma Piranej,David A. Turner,Shawn M. Dalke,Haejun Park,Brittni A. Qualizza,Juvinch Vicente,Jixin Chen,Jacob W. Ciszek CrystEngComm 2016 18 6062
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Bin Sun,Shi Yin,Xiaohui Zhuang,Can Jin,Weike Su Org. Biomol. Chem. 2018 16 6017
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Enrico Baciocchi,Massimo Bietti,Claudio D'Alfonso,Osvaldo Lanzalunga,Andrea Lapi,Michela Salamone Org. Biomol. Chem. 2011 9 4085
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4. Synthesis of N-hydroxymaleimide and N-hydroxyitaconimide and their related derivativesMasayasu Akiyama,Kazuyuki Shimizu,Seiichi Aiba,Fumio Banba J. Chem. Soc. Perkin Trans. 1 1980 2122
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Mahesh K. Lakshman,Prasanna K. Vuram Chem. Sci. 2017 8 5845
Additional information on N-Hydroxymaleimide
N-Hydroxymaleimide (CAS No. 4814-74-8): A Versatile Building Block in Modern Chemical Biology and Medicinal Chemistry
N-Hydroxymaleimide, with the chemical formula C₅H₄NO₃ and CAS number 4814-74-8, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique reactivity and structural properties. This molecule, often referred to as a "maleimide derivative," features a highly electrophilic α,β-unsaturated carbonyl group, which makes it an exceptionally useful tool for the synthesis of various bioconjugates, drug candidates, and functional materials. The versatility of N-Hydroxymaleimide stems from its ability to undergo Michael additions, Diels-Alder reactions, and other cycloadditions, enabling the construction of complex molecular architectures with precision and efficiency.
The utility of N-Hydroxymaleimide in modern synthetic chemistry has been further amplified by its application in the development of biomaterials and therapeutics. Its ability to react with nucleophiles such as amines and thiols has made it a cornerstone in the synthesis of antibodies-drug conjugates (ADCs), peptidomimetics, and other therapeutic agents. In recent years, there has been a surge in research focused on leveraging N-Hydroxymaleimide for the development of novel drug delivery systems, including polymersomes and micelles, which have shown promise in enhancing drug solubility and targeted delivery.
One of the most compelling aspects of N-Hydroxymaleimide is its role in click chemistry, a rapidly evolving field that emphasizes the use of highly efficient and selective reactions for the rapid assembly of complex molecules. The inverse-electron-demand Diels-Alder reaction between N-Hydroxymaleimide and dienophiles is a quintessential example of click chemistry, offering a straightforward route to cyclic compounds with minimal byproducts. This reaction has been extensively utilized in the synthesis of cyclic peptides, which are emerging as important scaffolds for drug discovery due to their stability and bioactivity.
In the realm of medicinal chemistry, N-Hydroxymaleimide has been employed as an intermediate in the synthesis of various heterocyclic compounds that exhibit significant biological activity. For instance, maleimide-based derivatives have shown promise as inhibitors of enzymes involved in cancer progression, inflammation, and infectious diseases. Recent studies have highlighted the use of N-Hydroxymaleimide in generating libraries of maleimide-containing small molecules for high-throughput screening (HTS) campaigns. These efforts have led to the identification of novel compounds with therapeutic potential, underscoring the importance of this versatile building block.
The structural motif of N-Hydroxymaleimide also finds utility in materials science, particularly in the development of functional polymers and coatings. Its incorporation into polymer backbones can impart unique properties such as reactivity towards biological molecules or enhanced mechanical strength. For example, maleimide-functionalized polymers have been explored for their potential use in biodegradable implants and wound dressings, where their ability to form covalent bonds with biological tissues is highly beneficial.
Recent advancements in computational chemistry have further expanded the applications of N-Hydroxymaleimide. Molecular modeling studies have elucidated its interaction with various biological targets at an atomic level, providing insights into its mechanism of action. These computational approaches have been integrated with experimental techniques to guide the rational design of more potent and selective maleimide-based therapeutics. The combination of experimental validation with computational prediction has significantly accelerated the drug discovery process.
The synthetic methodologies for preparing N-Hydroxymaleimide have also seen considerable innovation over recent years. Traditional synthetic routes often involve multi-step processes that can be cumbersome and yield-limiting. However, new methodologies have emerged that offer more streamlined approaches to obtaining high-purity N-Hydroxymaleimide. For instance, catalytic methods employing transition metals have been developed to facilitate key transformations more efficiently than classical organic reactions. These advancements not only improve yield but also reduce waste generation.
The growing interest in green chemistry principles has also influenced the synthesis of N-Hydroxymaleimide. Researchers are increasingly exploring solvent-free reactions, microwave-assisted synthesis, and other sustainable approaches to minimize environmental impact. Such methodologies align with global efforts to promote sustainable chemical practices while maintaining high standards of product quality.
In conclusion, N-Hydroxymaleimide (CAS No. 4814-74-8) is a multifaceted compound with far-reaching applications across multiple disciplines within chemical biology and medicinal chemistry. Its unique reactivity makes it an invaluable tool for constructing complex molecular architectures essential for drug discovery and material science. As research continues to uncover new ways to harness its potential, it is clear that this heterocyclic compound will remain at forefront innovation well into the future.
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